Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a complex organic compound characterized by a unique structure that includes various functional groups. This compound is part of a broader classification of organic substances that exhibit potential pharmacological activities. Its molecular formula is , and it has a molecular weight of approximately 382.42 g/mol.
The compound is synthesized for research purposes and may be used in pharmaceutical applications due to its structural characteristics that suggest biological activity. It can be classified under the category of benzoate esters, which are derivatives of benzoic acid where the hydrogen atom of the carboxyl group is replaced by an alkyl or aryl group. The presence of multiple heterocycles, including oxadiazole and pyrrole, indicates its potential utility in medicinal chemistry.
The synthesis of methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate typically involves several steps:
The reactions are typically conducted under controlled conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Common solvents include dimethylformamide or dichloromethane, and catalysts such as triethylamine may be employed to facilitate reactions.
The molecular structure features several notable components:
The compound's structural representation can be derived from its SMILES notation: CC(=O)N(Cc1ccccc1)C(=O)N=C(Nc2ccccc2)C(=O)O
. This notation indicates the connectivity of atoms in the molecule.
Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate can participate in various chemical reactions due to its functional groups:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and assess purity.
The mechanism of action for methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate may involve interaction with specific biological targets:
In vitro studies would typically be required to elucidate specific interactions and quantify biological activity.
Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is expected to exhibit:
Key chemical properties include:
These properties can vary based on purity and environmental conditions.
This compound has potential applications in medicinal chemistry for drug development due to its complex structure that may confer unique pharmacological properties. It could also serve as a lead compound in the synthesis of novel therapeutic agents targeting various diseases, particularly those involving oxidative stress or inflammation pathways.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4